2,2,3-Trichlorobutane

Beschreibung

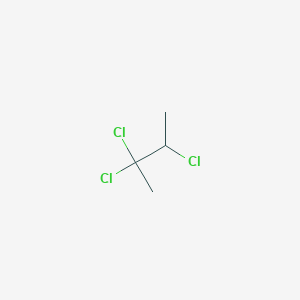

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10403-60-8 |

|---|---|

Molekularformel |

C4H7Cl3 |

Molekulargewicht |

161.45 g/mol |

IUPAC-Name |

2,2,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |

InChI-Schlüssel |

UNTJXPFYXVCMFE-UHFFFAOYSA-N |

SMILES |

CC(C(C)(Cl)Cl)Cl |

Kanonische SMILES |

CC(C(C)(Cl)Cl)Cl |

Synonyme |

2,2,3-Trichlorobutane. |

Herkunft des Produkts |

United States |

Contextualization of Polychlorinated Alkanes Within Contemporary Chemical Research

Polychlorinated n-alkanes (PCAs), commonly known as chlorinated paraffins, are a class of halogenated hydrocarbons that have garnered significant attention in modern chemical research. researchgate.netnih.gov These compounds, which consist of n-alkanes with carbon chain lengths typically ranging from 10 to 30 atoms and a chlorine content of 30% to 70% by mass, are utilized in a wide array of industrial applications. nih.gov They serve as plasticizers, flame retardants, high-temperature lubricants, and additives in paints, sealants, and adhesives. nih.gov

The utility of polychlorinated alkanes stems from their chemical stability and specific physical properties, which can be tailored by varying the carbon chain length and the degree of chlorination. researchgate.net In synthetic organic chemistry, the incorporation of chlorine atoms into an organic molecule can significantly alter its chemical reactivity and properties, making chlorinated alkanes valuable intermediates. solubilityofthings.com They can serve as precursors for a variety of functional groups, providing a foundation for the synthesis of more complex molecules. solubilityofthings.com

Beyond their industrial and synthetic applications, polychlorinated alkanes are also a subject of intense environmental chemistry research. nih.gov Due to their widespread use and persistence, they have become environmental contaminants. nih.gov The complexity of commercial PCA mixtures, which contain numerous isomers and congeners, presents a significant analytical challenge, driving the development of advanced analytical methodologies to detect and quantify these compounds in various environmental matrices. diva-portal.org

Isomeric Complexity and Structural Specificity in Butane Derivatives

The chlorination of butane (B89635) can result in a variety of structural isomers, and the complexity increases with the number of chlorine substituents. For trichlorobutane (C₄H₇Cl₃), numerous isomers are possible, distinguished by the positions of the three chlorine atoms on the four-carbon butane backbone. stenutz.eubrainly.in This isomeric diversity leads to significant variations in the physical and chemical properties of the compounds.

The structural specificity of 2,2,3-trichlorobutane, with two chlorine atoms on the second carbon and one on the third, distinguishes it from its other trichlorobutane isomers. This particular arrangement of chlorine atoms influences its conformational preferences, reactivity, and spectroscopic characteristics. For instance, its structure is distinct from isomers like 1,1,1-trichlorobutane, 1,2,3-trichlorobutane (B98501), and 1,3,3-trichlorobutane, each of which will exhibit different chemical behaviors due to the unique electronic and steric environments of their chlorine atoms. nih.govnih.gov

The table below provides a comparison of several trichlorobutane isomers, highlighting their distinct structures.

Interactive Table: Comparison of Trichlorobutane Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure (SMILES) |

|---|---|---|---|---|---|

| This compound | This compound | 10403-60-8 | C₄H₇Cl₃ | 161.45 | CC(C(C)(Cl)Cl)Cl |

| 1,1,1-Trichlorobutane | 1,1,1-trichlorobutane | 13279-85-1 | C₄H₇Cl₃ | 161.45 | CCCC(Cl)(Cl)Cl |

| 1,2,3-Trichlorobutane | 1,2,3-trichlorobutane | 18338-40-4 | C₄H₇Cl₃ | 161.45 | CC(C(CCl)Cl)Cl |

Scope and Significance of Academic Inquiry Pertaining to 2,2,3 Trichlorobutane

Historical Development of this compound Synthesis

The early history of this compound synthesis is characterized by methods that offered limited control over the reaction, often resulting in complex mixtures of isomers and over-chlorinated products. Initial attempts involved the direct chlorination of less chlorinated butanes, such as mono- or dichlorobutanes. For instance, the chlorination of 2,3-dichlorobutane was explored as a potential route. However, these early methods proved unsatisfactory for producing this compound with high purity. The primary challenge was the difficulty in controlling the course of the chlorination, which frequently led to the formation of various isomeric trichlorobutanes and other more highly chlorinated compounds. google.com

A notable development in the mid-20th century was the application of ultraviolet (UV) light to facilitate chlorination reactions. Patents from the 1960s describe the UV-assisted chlorination of 2,2-dichlorobutane (B1583581). smolecule.com While this represented an advancement, the process still yielded a mixture of products, primarily this compound and 1,3,3-trichlorobutane, illustrating the persistent challenge of achieving regioselectivity. smolecule.com These foundational methods underscored the need for more sophisticated synthetic strategies that could offer greater control over the reaction pathways and improve the yield of the desired this compound isomer.

Modern Preparative Routes to this compound

Modern synthetic chemistry has established more refined and efficient pathways for the preparation of this compound. These methods focus on the use of specific precursors and catalysts to enhance selectivity and yield.

Direct Chlorination of Butane (B89635) and Butene Isomers

The direct chlorination of butane or its unsaturated isomers like butene to produce this compound is fraught with challenges. Such radical chlorination reactions are notoriously difficult to control. The reactivity of different C-H bonds in the alkane backbone, along with the potential for addition versus substitution reactions in alkenes, typically results in a broad spectrum of chlorinated products. Industrial processes can modulate reactivity using temperature gradients and catalytic additives to influence the distribution of isomers, but achieving high selectivity for a specific polysubstituted branched alkane like this compound through this direct approach remains a significant synthetic hurdle.

Chlorination of Dichlorobutane Precursors

A more targeted and effective approach involves the selective chlorination of specific dichlorobutane or chlorobutene precursors.

The chlorination of 2,2-dichlorobutane, often facilitated by UV irradiation, is a documented method for synthesizing trichlorobutane isomers. smolecule.com This process proceeds via a radical substitution mechanism. The UV light initiates the reaction by cleaving chlorine molecules into highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the 2,2-dichlorobutane molecule, creating a carbon-centered radical, which subsequently reacts with another chlorine molecule to form a trichlorobutane and a new chlorine radical, propagating the chain reaction. However, this method is not entirely selective, as hydrogen abstraction can occur at different positions on the butane chain, leading to a mixture of isomers, including both this compound and 1,3,3-trichlorobutane. smolecule.com

A significantly more selective and commercially viable method for preparing this compound involves the chlorination of 2-chloro-butene-2. google.com This process is based on the addition of chlorine across the double bond of the alkene. To favor the addition reaction and suppress undesirable substitution reactions, the chlorination is carried out in the liquid phase and in the substantial absence of light. google.com

The use of a chlorination catalyst that promotes addition to the double bond is crucial. Lewis acids such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have proven effective for this purpose. google.com The reaction is typically conducted at temperatures ranging from 0°C up to the reflux temperature of the reaction mixture. google.com This method provides excellent yields of this compound. google.com

A specific laboratory example involved charging a flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride. Chlorine gas was then introduced into the mixture while maintaining the temperature between 20-25°C. The reaction progress was monitored by the change in weight. After completion, the distillation of the crude product yielded this compound, corresponding to a 77% yield based on the starting alkene. google.com

| Parameter | Value |

| Reactant | 2-Chloro-butene-2 |

| Catalyst | Ferric Chloride (FeCl₃) |

| Phase | Liquid |

| Temperature | 20-25°C |

| Light Condition | Substantial absence of light |

| Yield | 77% |

Data derived from U.S. Patent 2,323,227A google.com

Control over the formation of by-products and isomers is a critical consideration in the synthesis of this compound. Early methods involving the direct chlorination of dichlorobutanes were problematic due to the creation of a mixture of isomeric trichlorobutanes and more highly chlorinated products. google.com For example, the catalytic chlorination of 1,2-dichlorobutane (B1580518) can yield a complex mixture containing 1,1,2-, 1,2,2-, 1,2,3-, and 1,2,4-trichlorobutane (B156905) isomers. chemicalpapers.com

The UV-initiated chlorination of 2,2-dichlorobutane also presents challenges in isomer control, leading to the co-production of 1,3,3-trichlorobutane. smolecule.com The key to minimizing these by-products is the selection of an appropriate synthetic route.

The catalytic chlorination of 2-chloro-butene-2 in the absence of light is particularly advantageous for isomer control. google.com This method is designed to specifically target the addition of chlorine across the double bond, which directly leads to the desired this compound structure. By avoiding conditions that favor radical substitution (such as the presence of UV light), the formation of substitution-derived isomers and other by-products is significantly minimized. google.com This high degree of selectivity makes it a preferred method for the commercial production of this compound. google.com

Alternative Synthetic Strategies and Process Optimization

Beyond the direct, and often unselective, chlorination of butane, more refined strategies have been developed to enhance the yield and purity of this compound. These methods focus on the use of specific precursors and optimized reaction conditions.

One prominent alternative involves the chlorination of 2,3-dichlorobutane . This reaction is typically initiated by ultraviolet (UV) light, which facilitates the formation of chlorine radicals. Studies have shown that this process can achieve high yields of this compound. For instance, optimizing the reaction at temperatures between 40°C and 50°C has been reported to result in yields as high as 94.7%. Key parameters for this synthesis include a temperature range of 0–50°C and a molar ratio of 1.5–2 moles of chlorine per mole of the butene precursor. The use of a hydrocarbon or chlorinated hydrocarbon solvent can help to moderate the reaction kinetics.

Another effective synthetic route is the addition of chlorine to 2-chloro-2-butene . This method proceeds in the liquid phase and is often catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄). fossee.in This approach is advantageous as it directs the addition of chlorine across the double bond, minimizing the formation of substitution byproducts and other isomers, which can be a significant issue in direct alkane chlorination. fossee.in A reported yield for this process is 77% when using stannic chloride as the catalyst in the substantial absence of light. fossee.in The reaction is typically carried out at a temperature ranging from 0°C to the atmospheric reflux temperature of the reaction mixture. fossee.in

Process optimization can also be achieved through the catalytic isomerization of trichlorobutane mixtures . This strategy allows for the conversion of less desirable trichlorobutane isomers into the more valuable this compound. This process typically employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the rearrangement of the chlorine atoms on the butane backbone.

| Synthetic Strategy | Precursor | Catalyst/Initiator | Typical Yield | Key Optimization Parameters |

| UV-Assisted Chlorination | 2,3-Dichlorobutane | UV Light | Up to 94.7% | Temperature (40-50°C), Molar Ratio |

| Catalytic Addition | 2-Chloro-2-butene | Ferric Chloride, Stannic Chloride | 77% | Absence of light, Catalyst choice |

| Isomerization | Mixture of trichlorobutanes | Aluminum Chloride | Varies | Catalyst concentration, Temperature |

Reaction Mechanisms of this compound Formation

The formation of this compound can proceed via different mechanistic pathways, primarily dependent on the starting materials and reaction conditions. The two principal mechanisms are radical chlorination and electrophilic addition.

Radical Chlorination Mechanisms in Butane Systems

The synthesis of this compound from butane or its less chlorinated derivatives under UV light follows a free-radical chain mechanism. upenn.edulibretexts.org This process occurs in three main stages: initiation, propagation, and termination. upenn.edulibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV radiation to form two highly reactive chlorine radicals (Cl•). libretexts.org

Propagation: This stage involves a series of chain reactions. A chlorine radical abstracts a hydrogen atom from a butane molecule (or a partially chlorinated butane) to form hydrogen chloride (HCl) and a butyl radical. The position of hydrogen abstraction is crucial for the final product distribution. Secondary hydrogens are generally more susceptible to abstraction than primary hydrogens due to the greater stability of the resulting secondary radical.

Subsequently, the butyl radical reacts with another chlorine molecule to form a chlorobutane and a new chlorine radical, which can then continue the chain reaction. To arrive at this compound, this process would occur in successive steps, with the regioselectivity at each step influenced by the stability of the radical intermediates. The formation of this compound specifically requires the abstraction of a hydrogen atom from C-3 of a dichlorobutane precursor like 2,2-dichlorobutane, followed by chlorination at that position.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a butyl radical, or two butyl radicals. libretexts.org

The direct radical chlorination of butane is often difficult to control and typically yields a mixture of various chlorinated isomers. openstax.org

Addition Reactions of Chlorine to Unsaturated Halogenated Precursors

A more selective method for preparing this compound involves the electrophilic addition of chlorine to an unsaturated precursor like 2-chloro-2-butene. fossee.in This reaction avoids the formation of a complex mixture of isomers by specifically targeting the double bond. fossee.in

The mechanism proceeds in a stepwise manner. Initially, the electron-rich pi bond of the alkene attacks a chlorine molecule, which acts as an electrophile. This leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond, and a chloride ion (Cl⁻). masterorganicchemistry.comlibretexts.org

In the second step, the chloride ion acts as a nucleophile and attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom. This backside attack results in the opening of the three-membered ring and the formation of the vicinal dihalide, in this case, this compound. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric effects of the substituents on the double bond.

Purification and Isolation Methodologies for this compound

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and other isomeric trichlorobutanes. The separation and purification of this compound are therefore critical steps to obtain a high-purity product.

Fractional distillation is the most common method employed for the isolation of this compound. This technique separates compounds based on their different boiling points. Given that chlorinated butanes can have closely related boiling points, efficient fractional distillation columns are often required. For instance, a three-column distillation train has been described for the recovery and purification of related dichlorobutane solvents, involving steps for HCl stripping, dichlorobutane separation, and final product distillation under reduced pressure. The use of vacuum distillation is also a common practice as it allows for distillation at lower temperatures, which can prevent the thermal degradation of the product.

For challenging separations, particularly when dealing with isomers with very close boiling points, more advanced techniques may be employed. Extractive distillation is one such method. This process involves the addition of a high-boiling solvent to the mixture, which alters the relative volatilities of the components, thereby facilitating their separation by distillation. acs.org Solvents like dimethylformamide have been noted for this purpose in the separation of chlorinated hydrocarbons.

Another potential purification technique is low-temperature crystallization . This method can be effective for removing certain isomers that have different melting points and solubilities at low temperatures. For example, low-temperature crystallization at -20°C has been mentioned as a method to remove symmetric isomers like 1,2,3-trichlorobutane (B98501) from a mixture. In some cases, the desired product itself may crystallize from the reaction mixture upon cooling, which simplifies the initial separation. google.com

The purity of the final product is often verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

| Purification Method | Principle | Application |

| Fractional Distillation | Separation based on boiling point differences. | Primary method for isolating this compound from reaction mixtures. |

| Vacuum Distillation | Distillation at reduced pressure to lower boiling points. | Prevents thermal decomposition of the product. |

| Extractive Distillation | Addition of a solvent to alter relative volatilities. | Separation of isomers with close boiling points. acs.org |

| Low-Temperature Crystallization | Separation based on differences in melting points and solubilities at low temperatures. | Removal of specific isomeric impurities. |

Dehydrochlorination Reactions of this compound

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene, is a significant reaction pathway for this compound. This process can be initiated by various means, including the use of bases or heat (pyrolysis). The specific conditions of the reaction, such as the type of base and solvent used, play a crucial role in determining the products and the underlying reaction mechanism.

The dehydrochlorination of polychlorinated hydrocarbons can proceed through different mechanistic pathways. One common mechanism is a radical-chain reaction, which is often characterized by an induction period and is sensitive to the surface of the reaction vessel. utwente.nl Another pathway is a unimolecular mechanism, which follows first-order kinetics and is not affected by radical-chain inhibitors. utwente.nl In this mechanism, the rate-determining step involves the separation of charge in the carbon-chlorine bond. utwente.nl

For base-promoted dehydrochlorination, the mechanism can range from a concerted E2 pathway, where the proton and chloride are removed in a single step, to a multi-step E1cB-like mechanism involving a carbanionic intermediate. The specific mechanism is influenced by factors such as the strength of the base and the polarity of the solvent. researchgate.net In the context of this compound, the presence of multiple chlorine atoms influences the acidity of adjacent protons and the stability of potential intermediates, thereby affecting the favored mechanistic route.

The base-promoted dehydrochlorination of this compound can result in the formation of different isomeric dichloroalkenes, depending on which hydrogen atom is removed. The orientation of elimination, also known as regioselectivity, is a key aspect of this reaction. Studies have investigated the product distribution resulting from the reaction of this compound with various base-solvent combinations. acs.org

The reaction of this compound with potassium hydroxide (B78521) in methanol (B129727) primarily yields (E)- and (Z)-2,3-dichloro-2-butene. In contrast, using potassium t-butoxide in t-butyl alcohol leads to the formation of 2,2-dichloro-3-butene and 3,3-dichloro-1-butene (B15131998) as the major products. acs.org This demonstrates a significant influence of the base-solvent system on the regioselectivity of the dehydrochlorination reaction.

Table 1: Product Distribution in the Base-Promoted Dehydrochlorination of this compound acs.org

| Base/Solvent System | (E)-2,3-dichloro-2-butene (%) | (Z)-2,3-dichloro-2-butene (%) | 2,2-dichloro-3-butene (%) | 3,3-dichloro-1-butene (%) |

| KOH/CH₃OH | 45 | 45 | 5 | 5 |

| KOC(CH₃)₃/ (CH₃)₃COH | 5 | 5 | 45 | 45 |

Note: Percentages are approximate and represent the major product distribution.

2-Chlorobutadiene-(1,3), commonly known as chloroprene, is an important industrial monomer for the production of synthetic rubber. wikipedia.orgchemicalbook.com While the primary industrial synthesis of chloroprene involves the chlorination of butadiene followed by dehydrochlorination, the dehydrochlorination of chlorinated butanes is a related area of study. wikipedia.org The formation of dienes from polychlorinated alkanes can occur through successive dehydrochlorination steps. In the case of this compound, the initial dehydrochlorination yields dichloroalkenes. A subsequent dehydrochlorination of these intermediates could potentially lead to the formation of a chlorobutadiene. For instance, the dehydrochlorination of 3,4-dichloro-1-butene (B1205564) is a key step in one of the industrial routes to chloroprene. chemicalbook.com

Exploration of Other Electrophilic and Nucleophilic Reactions of this compound

While dehydrochlorination is a prominent reaction, this compound can also participate in other electrophilic and nucleophilic reactions. The electron-withdrawing nature of the chlorine atoms makes the carbon skeleton susceptible to nucleophilic attack.

Nucleophilic Substitution: The chlorine atoms in this compound can act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as hydroxide or alkoxide ions, to replace the chlorine atoms. However, the steric hindrance and the presence of multiple chlorine atoms on the same and adjacent carbons can influence the rate and feasibility of these reactions. Elimination reactions often compete with substitution, especially under basic conditions.

Electrophilic Interactions: The electron-deficient nature of the carbon atoms bonded to chlorine can also lead to interactions with electron-rich species. However, direct electrophilic attack on the carbon-chlorine bond is less common for saturated haloalkanes compared to their unsaturated counterparts.

Investigations into Free Radical Reactions of this compound

Free radical reactions represent another important class of transformations for halogenated alkanes. These reactions are typically initiated by heat or ultraviolet (UV) light and proceed through a chain mechanism involving initiation, propagation, and termination steps. upenn.edudocbrown.info

Free Radical Chlorination: Further chlorination of this compound can occur via a free radical pathway to produce more highly chlorinated butanes. For instance, the chlorination of this compound in the liquid phase under UV irradiation can yield 2,2,3,3-tetrachlorobutane. This type of reaction involves the homolytic cleavage of a chlorine molecule to form chlorine radicals, which then abstract a hydrogen atom from the trichlorobutane, creating a carbon-centered radical that propagates the chain. upenn.edu

The reactivity of different C-H bonds towards radical abstraction depends on their bond strength and steric accessibility. In general, tertiary C-H bonds are weaker and more reactive than secondary, which are in turn more reactive than primary C-H bonds. The presence of electron-withdrawing chlorine atoms can also influence the reactivity of adjacent C-H bonds. upenn.edu

Advanced Spectroscopic Characterization and Conformational Analysis of 2,2,3 Trichlorobutane

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure. uni-siegen.de These methods probe the discrete vibrational energy levels of a molecule, which are dependent on bond strengths, bond angles, and atomic masses. For a molecule like 2,2,3-trichlorobutane, with 14 atoms, there are 3N-6, or 36, possible normal modes of vibration. uni-siegen.de The analysis of these modes is fundamental to determining its three-dimensional structure.

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. uni-siegen.de The IR spectrum of this compound has been analyzed to identify its fundamental vibrational frequencies. umich.eduresearchgate.net The complexity of the spectrum, particularly in the 300-800 cm⁻¹ region where carbon-chlorine stretching modes are prevalent, arises from the significant overlap of bands from different conformers and the delocalization of these vibrational modes. umich.edu

In the analysis of this compound, specific bands are assigned to the vibrations of its different conformers. researchgate.net For instance, C-H stretching vibrations are typically observed in the 2850–3000 cm⁻¹ range, while bending and rocking motions appear at lower frequencies. libretexts.org The assignment of these bands is often tentative without the aid of computational analysis due to the spectral complexity. umich.edu

Table 1: Selected Infrared (IR) Band Assignments for this compound Conformers Data derived from normal coordinate analysis studies. researchgate.net

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Conformer | Predominant Vibrational Mode Assignment |

| ~2990 | 2992 | T, G, G' | CH₃ Antisymmetric Stretch |

| ~2935 | 2938 | T, G, G' | CH₃ Symmetric Stretch |

| ~1450 | 1455 | T, G, G' | CH₃ Bend |

| ~1380 | 1382 | T, G, G' | CH₃ Bend |

| ~745 | 748 | T | C-Cl Stretch |

| ~697 | 700 | T | C-Cl Stretch |

| Not prominent | 682 | G, G' | C-Cl Stretch |

| Not prominent | 627 | G, G' | C-Cl Stretch |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uni-siegen.de A vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org The analysis of the Raman spectra of this compound in both liquid and solid states reveals important structural information. umich.edu

Studies have shown that upon freezing, the Raman spectrum exhibits frequency shifts, with some peaks sharpening or disappearing entirely. This indicates restricted molecular motion in the solid state and provides evidence of conformational changes. For example, certain low-frequency modes associated with skeletal deformations and torsional motions are particularly sensitive to the molecule's conformation. The combination of IR and Raman data is crucial because some vibrational modes may be active in one technique but not the other, providing a more complete picture of the molecule's vibrational framework. researchgate.net

Normal Coordinate Analysis and Force Field Development for this compound and Related Systems

For structurally complex molecules like multiply-chlorinated hydrocarbons, a simple empirical assignment of vibrational spectra is often inadequate. umich.edu Normal coordinate analysis (NCA) is a computational method that becomes indispensable. umich.edu NCA uses a force field—a set of parameters describing the potential energy of a molecule as a function of its atomic coordinates—to calculate the vibrational frequencies and normal modes. These calculated frequencies can then be compared with experimental IR and Raman data to achieve a definitive assignment. researchgate.net

The accuracy of normal coordinate analysis is critically dependent on the quality of the force field used. umich.edu A comprehensive force field has been developed and optimized specifically for chlorinated hydrocarbons containing various chlorine substitution patterns, including the isolated, vicinal, and geminal secondary chlorines found in this compound. umich.edu

This refinement process involves adjusting the force constants—parameters that define the stiffness of bonds and the energy cost of bending or twisting—to achieve the best possible agreement between calculated and experimentally observed frequencies across a range of related molecules. umich.edu For example, a force field was refined using data from 2,2-dichloropropane (B165471) and 2,2-dichlorobutane (B1583581) in addition to this compound itself. umich.edu This process led to a robust force field capable of reproducing 74 frequencies across 10 different molecules with an average error of just 4.5 cm⁻¹. umich.edu More recent advancements in computational chemistry continue to produce novel force fields, such as ReaxFF, designed to investigate reaction processes in chlorinated organic compounds. nih.govugent.be

A well-refined force field allows for the accurate prediction of how vibrational frequencies change with molecular conformation. umich.edu By performing normal coordinate calculations for each of the stable conformers of this compound, researchers can identify spectral features that are unique to each structure. researchgate.net

This correlation is essential for interpreting experimental spectra of samples that contain a mixture of conformers, which is common for flexible molecules in the liquid or gas phase. researchgate.net The analysis for this compound showed that while many vibrational bands of the different conformers overlap, some are unique to a specific structure. researchgate.net For instance, the calculated frequencies for the gauche (G and G') conformers can be distinguished from the trans (T) conformer in the C-Cl stretching region, allowing the identification of their presence in a sample by observing specific, often weak, bands in the IR or Raman spectrum. researchgate.netumich.edu

Conformational Isomerism and Energy Landscape of this compound

Due to rotation around the central C2-C3 bond, this compound can exist in different spatial arrangements known as conformational isomers or conformers. Molecular dynamics simulations using the MM2 force field have identified three stable conformers: T (trans), G (gauche), and G' (gauche').

These conformers have different relative energies, which determines their population distribution at a given temperature. The T conformer, where the C1-C2 and C3-C4 bonds are anti-periplanar, is calculated to be the most stable. The relative energies determine the equilibrium composition, with the lower-energy conformers being more abundant.

Table 2: Calculated Relative Energies of this compound Conformers Data from molecular dynamics simulations.

| Conformer | Description | Relative Energy (kcal/mol) | Stability |

| T | Trans | 10.73 | Most Stable |

| G | Gauche | 11.78 | Intermediate |

| G' | Gauche' | 13.23 | Least Stable |

The dominance of the T conformer has been noted, particularly in the liquid phase. Spectroscopic studies of the solid state suggest that conformational populations may change upon crystallization, as evidenced by shifts in Raman spectra. However, a definitive experimental validation of the G and G' populations in the solid state remains an area for further investigation.

Computational Chemistry and Theoretical Modeling of 2,2,3 Trichlorobutane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations solve approximations of the Schrödinger equation to find the lowest energy state. For a molecule like 2,2,3-trichlorobutane, this process involves geometry optimization, where computational algorithms systematically adjust bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy mdpi.comnih.govnih.gov.

The output of such a calculation provides precise values for the distances between bonded atoms (e.g., C-C, C-H, C-Cl) and the angles formed by them. Furthermore, these calculations reveal the electronic structure, detailing the distribution of electron density across the molecule. This information helps in understanding molecular polarity, reactivity, and intermolecular interactions. While specific optimized geometrical parameters for this compound are not detailed in readily available literature, the methods used for similar small molecules involve iterative energy minimization until a stable conformation is reached mdpi.comresearchgate.net.

Density Functional Theory (DFT) and Ab Initio Approaches in Predictive Studies

Density Functional Theory (DFT) and ab initio methods are two primary classes of quantum chemical calculations used for predictive studies.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data ru.nl. They solve the Schrödinger equation using a hierarchy of increasingly accurate (and computationally expensive) approximations. For a molecule such as this compound, these methods can provide highly accurate predictions of electronic energies and molecular properties.

Density Functional Theory (DFT) is a widely used alternative that models electron correlation based on the molecule's electron density rsc.orgarxiv.org. DFT calculations are generally less computationally intensive than high-level ab initio methods, allowing for the study of larger systems or more complex properties while still providing excellent accuracy arxiv.orgnih.gov. These methods are routinely used to predict the structural, electronic, and spectroscopic properties of molecules arxiv.orgnih.govmdpi.com. For halogenated hydrocarbons, DFT is particularly useful for studying how the electronegative chlorine atoms influence the molecule's electronic landscape and reactivity aip.org.

Theoretical Examination of Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for exploring chemical reactivity by mapping the potential energy surface of a reaction. This involves identifying and characterizing reaction intermediates and, crucially, transition states. A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products masterorganicchemistry.comfiveable.me.

According to transition state theory, the rate of a chemical reaction is determined by the energy difference between the reactants and the transition state (the activation energy) wikipedia.orgox.ac.uk. For this compound, theoretical studies could model potential reactions such as dehydrochlorination (elimination of HCl) or nucleophilic substitution. By calculating the geometry and energy of the transition states for these pathways, chemists can predict which reaction is more likely to occur and under what conditions masterorganicchemistry.comwikipedia.orgscienceinfo.com. While specific computational studies on the reaction intermediates of this compound are not prominent in the literature, the established methodologies allow for such predictions, providing mechanistic insights that are difficult to obtain experimentally fiveable.me.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with rotation possible around its central carbon-carbon bond, leading to different spatial arrangements known as conformers. The study of these conformers and the energy associated with them is called conformational analysis.

Molecular Mechanics (MM) utilizes classical physics-based "force fields" to estimate the potential energy of a molecule as a function of its geometry nih.govethz.ch. Force fields are sets of parameters and equations that describe the energy of bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic) nih.govnih.gov. For chlorinated hydrocarbons, specialized force fields have been developed and refined using molecules like this compound as models to ensure accuracy researchgate.net. These calculations can rapidly determine the relative energies of different conformers, such as the gauche and trans forms of this compound.

Molecular Dynamics (MD) simulations use these force fields to model the movement of atoms over time by solving Newton's equations of motion nih.govresearchgate.net. An MD simulation provides a dynamic picture of the molecule, showing how it flexes, vibrates, and converts between different conformations nih.govresearchgate.net. This approach is valuable for understanding the conformational landscape and the relative populations of different conformers at a given temperature.

Predictive Modeling of Spectroscopic Properties

One of the most successful applications of computational chemistry is the prediction of molecular spectra. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra have been calculated and analyzed. These calculations are typically performed using DFT or ab initio methods, which compute the second derivatives of the energy with respect to atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies ethz.ch.

These calculated frequencies can be compared directly with experimental spectra to aid in the assignment of observed peaks to specific molecular motions (e.g., C-Cl stretching, CH₃ bending). Studies on this compound have utilized normal mode analysis based on a refined force field to interpret its IR and Raman spectra researchgate.net. The agreement between calculated and observed frequencies provides confidence in both the computational model and the interpretation of the experimental data researchgate.net.

Below is a table presenting a comparison of observed and calculated vibrational frequencies for the gauche conformer of this compound.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| 1455 | 1455 | δₐₛCH₃(1) (95) |

| 1445 | 1447 | δₐₛCH₃(2) (96) |

| 1385 | 1389 | δₛCH₃(1) (84) |

| 1378 | 1379 | δₛCH₃(2) (86) |

| 1320 | 1320 | δCH (68) |

| 1148 | 1147 | νCC(1) (38), rCH₃(1) (29) |

| 1080 | 1081 | rCH₃(2) (62), νCC(2) (18) |

| 1030 | 1028 | rCH₃(1) (59), νCC(2) (21) |

| 903 | 904 | νCC(2) (41), rCH₃(2) (21) |

| 708 | 707 | νCCl(3) (82) |

| 650 | 651 | νCCl(2) (47), νCCl(1) (33) |

| 575 | 576 | νCCl(1) (45), νCCl(2) (33) |

| 403 | 404 | δCCC (36), δCCCl(3) (21) |

| 355 | 356 | δCCCl(2) (41), δCCCl(1) (34) |

| 325 | 326 | δCCCl(1) (38), δCCCl(2) (28) |

| 255 | 254 | τCC (96) |

Environmental Persistence and Degradation Mechanisms of Chlorinated Butanes and Analogous Compounds

Analysis of Environmental Pathways for Related Chlorinated Alkanes

The environmental fate of chlorinated butanes, including 2,2,3-trichlorobutane, is largely informed by studies of analogous chlorinated alkanes. These compounds are subject to several degradation pathways, including microbial, chemical, and photodegradative processes, which determine their persistence and potential for environmental impact.

Microbial Biodegradation Mechanisms (e.g., 1,2,3-Trichloropropane (B165214), Trichloroethylene)

Microbial biodegradation is a key process in the natural attenuation of chlorinated alkanes. Although many of these compounds are recalcitrant, various microorganisms have evolved enzymatic machinery to break them down under both aerobic and anaerobic conditions. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, a common mechanism is reductive dechlorination , where microorganisms use the chlorinated compound as an electron acceptor. eurochlor.orgyoutube.com This process involves the sequential removal of chlorine atoms, replacing them with hydrogen. For instance, tetrachloroethene (PCE) and trichloroethylene (B50587) (TCE) can be reductively dechlorinated by bacteria such as Dehalococcoides to less chlorinated ethenes like dichloroethene (DCE) and vinyl chloride (VC), and ultimately to harmless ethene. nih.govusgs.gov Similarly, 1,2,3-trichloropropane (TCP) can undergo anaerobic biodegradation via reductive dechlorination by Dehalogenimonas species. enviro.wiki

There are two primary types of anaerobic reductive dechlorination:

Halorespiration: The microorganism gains energy for growth by using the chlorinated compound as a terminal electron acceptor. eurochlor.org

Cometabolism: The degradation is a fortuitous side reaction of an enzyme or cofactor intended for another purpose, and the microorganism does not gain energy from it. eurochlor.org

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade chlorinated alkanes through different mechanisms. A significant pathway is aerobic cometabolism , where enzymes with broad specificity, produced for the metabolism of other substrates (like methane (B114726) or propane), fortuitously oxidize the chlorinated compound. eurochlor.orgclu-in.org

For example, methane monooxygenase (MMO), produced by methanotrophic bacteria, can cometabolize a range of chlorinated compounds including TCE and TCP. nih.gov Propane monooxygenase (PrMO) in propane-oxidizing bacteria has also been shown to degrade TCP. researchgate.net The initial step in the aerobic degradation of TCP is often a hydrolytic dehalogenation to 2,3-dichloro-1-propanol, catalyzed by a haloalkane dehalogenase. nih.gov However, natural organisms that can use highly chlorinated compounds like TCP as a sole carbon source are rare, often requiring genetic engineering to enhance degradation rates. nih.govnih.gov

The degradation of TCE can also be initiated by enzymes in aromatic degradative pathways. nih.gov For example, phenol (B47542) hydroxylase can convert TCE to unstable intermediates that break down into products like glyoxylate (B1226380) and formate.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation)

Abiotic chemical processes, particularly hydrolysis and oxidation, contribute to the transformation of chlorinated alkanes in the environment, especially in aquatic systems. epa.gov

Hydrolysis: This process involves the reaction of the compound with water, leading to the replacement of a chlorine atom with a hydroxyl group. youtube.com The rate of hydrolysis is highly dependent on the molecular structure of the compound and environmental conditions like pH and temperature. enviro.wikiepa.gov Generally, the carbon-halogen bond strength is a key factor; weaker bonds, such as C-I, break more easily than stronger bonds like C-Cl, influencing the reaction rate. youtube.com However, bond polarity also plays a role, with more polar bonds being more susceptible to nucleophilic attack by water. youtube.com The hydrolytic half-lives of chlorinated alkanes can vary enormously, from days to thousands of years, highlighting the high persistence of some of these compounds. epa.govepa.gov

Oxidation: Chemical oxidation can be initiated by strong oxidizing agents. In environmental remediation, this can be achieved using reagents like Fenton's reagent (hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals (•OH). nih.gov These radicals can attack the chlorinated alkane, leading to its degradation. For TCP, this process can yield products such as 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene. nih.gov

Table 1: Hydrolytic Half-Lives of Selected Chlorinated Alkanes at 25°C and pH 7

| Compound | Half-Life (days) |

|---|---|

| 2,2-Dichloropropane (B165471) | 0.61 |

| 1,1,1-Trichloroethane | 155 |

| 1,3-Dichloropropane | 328 |

| Carbon Tetrachloride | 5905 |

| 1,2-Dichloroethane | 10519 |

| Trichloroethene | 2.71 x 10⁵ |

| Tetrachloroethene | 1.4 x 10¹¹ |

Data sourced from Wolfe and Jeffers (1990) epa.gov

Factors Influencing Environmental Fate and Transformation Kinetics

The rate and extent of degradation of chlorinated butanes and related compounds are controlled by a combination of the chemical's intrinsic properties and various environmental factors.

Molecular Structure: The number and position of chlorine atoms significantly affect reactivity. Highly chlorinated compounds are often more resistant to aerobic biodegradation but more susceptible to anaerobic reductive dechlorination. eurochlor.org The position of chlorine atoms also influences susceptibility to enzymatic attack; for instance, terminal chlorination can lead to greater dehalogenation yields compared to vicinal chlorination (chlorine atoms on adjacent carbons). nih.gov

Redox Conditions: The presence or absence of oxygen is a critical determinant of the active degradation pathways. Aerobic conditions favor oxidative and cometabolic processes, while anaerobic conditions are necessary for reductive dechlorination. eurochlor.orgclu-in.org

pH and Temperature: Chemical reactions like hydrolysis are highly sensitive to pH and temperature. enviro.wiki Alkaline conditions can significantly accelerate hydrolysis. Temperature affects both chemical reaction rates and microbial activity, with optimal temperature ranges for specific degrading microorganisms.

Bioavailability: The extent to which a compound is available to microorganisms or chemical reagents influences its degradation rate. nih.gov Chlorinated alkanes can sorb to organic carbon in soil and sediment, which can reduce their concentration in the aqueous phase and limit their availability for degradation. up.pt

Microbial Population: The presence, abundance, and activity of specific microbial populations capable of degrading chlorinated alkanes are fundamental to the biological attenuation process. nih.gov

Methodologies for Studying Environmental Degradation of Halogenated Hydrocarbons

A variety of laboratory and field methodologies are employed to study the degradation of halogenated hydrocarbons and assess their environmental fate.

Laboratory Microcosm and Batch Studies: These are controlled experiments using sediment, soil, or water samples collected from a contaminated site. osti.gov The samples are spiked with the compound of interest and incubated under specific conditions (e.g., aerobic, anaerobic) to measure degradation rates and identify transformation products. These studies help determine the potential for natural attenuation and the specific pathways involved. researchgate.net

Field Studies and Monitoring: Field investigations involve monitoring the concentrations of the parent compound and its expected degradation products in groundwater and soil over time and space at a contaminated site. osti.gov A decrease in the parent compound's concentration along with a corresponding increase in daughter products can provide strong evidence of in-situ degradation.

Enzyme Assays: To understand the biochemical basis of degradation, researchers conduct assays to measure the activity of specific enzymes, such as dehalogenases or monooxygenases, in microbial cultures or environmental samples. nih.gov

Compound-Specific Isotope Analysis (CSIA): This advanced technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a contaminant. taylorfrancis.com During biodegradation, microorganisms often preferentially degrade molecules containing the lighter isotope, leading to an enrichment of the heavier isotope in the remaining contaminant pool. CSIA can provide conclusive evidence that biodegradation is occurring in the field. taylorfrancis.com

Analytical Techniques: The quantification of chlorinated hydrocarbons and their metabolites relies on sophisticated analytical methods. Gas chromatography (GC) coupled with detectors like an electron capture detector (ECD) or a mass spectrometer (MS) is commonly used to identify and measure these compounds at low concentrations in environmental samples.

Considerations for Persistence and Environmental Transformation Assessment

Assessing the environmental persistence and transformation of chlorinated butanes requires an integrated approach that considers the interplay of various degradation pathways and environmental factors.

Formation of Transformation Products: A critical aspect of assessment is the identification of degradation intermediates. In some cases, these "daughter" products can be more toxic or mobile than the original parent compound. up.pt For example, the reductive dechlorination of PCE and TCE can lead to the accumulation of the more toxic vinyl chloride. usgs.gov A complete assessment must therefore track the formation and subsequent fate of these intermediates.

Weight of Evidence: Due to the complexity of environmental systems, a single line of evidence is often insufficient to confirm degradation. A "weight-of-evidence" approach, combining data from field monitoring, laboratory microcosm studies, and tools like CSIA, is necessary to build a robust case for the natural attenuation or remediation of these compounds. nih.gov

Challenges in Assessment: The complex nature of commercial mixtures of chlorinated alkanes, which can contain thousands of different congeners, presents a significant analytical challenge. nih.govnih.gov This complexity makes it difficult to fully characterize their environmental fate and toxicological properties.

Ultimately, a thorough assessment of chlorinated alkanes like this compound involves understanding its susceptibility to microbial, chemical, and photodegradative attacks, identifying the factors that control these rates, and accounting for the potential formation of harmful byproducts to accurately evaluate its environmental risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.